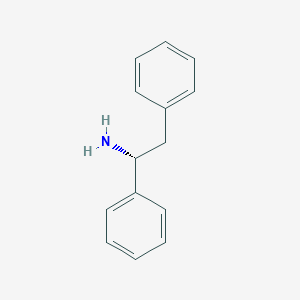

(1R)-1,2-diphenylethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-1,2-diphenylethan-1-amine, also known as dextroamphetamine, is a stimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It belongs to the amphetamine class of drugs and works by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain.

Wissenschaftliche Forschungsanwendungen

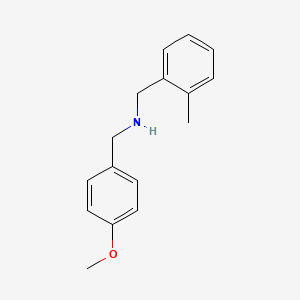

Asymmetric Synthesis and Catalysis

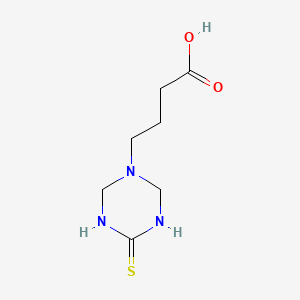

(1R)-1,2-diphenylethan-1-amine is utilized in various asymmetric syntheses and catalytic processes. It has been shown to be an effective catalyst in the asymmetric Michael addition of acetone to (E)-2-azido β-nitrostyrenes, leading to the synthesis of biologically important 2-methyltetrahydroquinoline derivatives (Zhang, Wang, & Zhou, 2018). Additionally, it has been used in the enantioselective synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, showcasing its role in the development of pharmaceutical compounds (Boggs et al., 2007).

Chiral Analysis and Discrimination

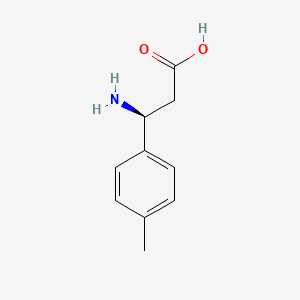

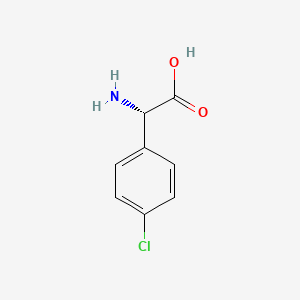

The compound is extensively used in chiral discrimination and analysis. It serves as a chiral solvating agent for the NMR determination of optical purity of α-chiral acids, highlighting its importance in analytical chemistry and quality control of pharmaceutical products (Rajamoorthi & Stockton, 2001). Moreover, it is used in the enantiodiscrimination of carboxylic acids, including non-steroidal anti-inflammatory drugs, through 1H NMR, demonstrating its broad applicability in stereochemical analysis (Gospodarowicz et al., 2012).

Catalytic Applications

(1R)-1,2-diphenylethan-1-amine is involved in catalytic processes, including gold(I) catalyzed cyclopropanation of vinyl arenes and intramolecular hydroalkoxylation of allenes. This showcases its versatility and potential in facilitating various organic transformations (Bartolomé et al., 2010).

Material Science and Polymer Synthesis

The compound finds application in material science and polymer synthesis. It is used in the synthesis of flame-resistant modified segmented polyurethanes, indicating its utility in enhancing material properties and safety (Pielichowski & Słotwińska, 2004). Additionally, it is involved in the synthesis of soluble polyurethanes based on various diisocyanates, underscoring its role in the development of new materials with specific properties (Raghu et al., 2007).

Eigenschaften

IUPAC Name |

(1R)-1,2-diphenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGNTMERRTPLR-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362564 |

Source

|

| Record name | (1R)-1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1,2-diphenylethan-1-amine | |

CAS RN |

34645-25-5 |

Source

|

| Record name | (1R)-1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)

![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)

![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)